2-bromo-1-(3-methylquinoxalin-2-yl)ethanone 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 5498-44-2
VCID: VC7918291
InChI: InChI=1S/C11H9BrN2O/c1-7-11(10(15)6-12)14-9-5-3-2-4-8(9)13-7/h2-5H,6H2,1H3
SMILES: CC1=NC2=CC=CC=C2N=C1C(=O)CBr
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.11 g/mol

2-bromo-1-(3-methylquinoxalin-2-yl)ethanone

CAS No.: 5498-44-2

Cat. No.: VC7918291

Molecular Formula: C11H9BrN2O

Molecular Weight: 265.11 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-1-(3-methylquinoxalin-2-yl)ethanone - 5498-44-2

Specification

CAS No. 5498-44-2
Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
IUPAC Name 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone
Standard InChI InChI=1S/C11H9BrN2O/c1-7-11(10(15)6-12)14-9-5-3-2-4-8(9)13-7/h2-5H,6H2,1H3
Standard InChI Key MPPWMEYERKALCY-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2N=C1C(=O)CBr
Canonical SMILES CC1=NC2=CC=CC=C2N=C1C(=O)CBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Bromo-1-(3-methylquinoxalin-2-yl)ethanone (C₁₁H₉BrN₂O) features a quinoxaline ring system—a bicyclic structure comprising two fused pyrazine and benzene rings—substituted with a methyl group at position 3 and a bromoacetyl moiety at position 2 (Figure 1). The bromoacetyl group introduces electrophilic reactivity, making the compound a versatile intermediate for further functionalization .

Table 1: Comparative Molecular Properties of Bromoacetyl-Quinoxaline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
2-Bromo-1-(3-methylquinoxalin-2-yl)ethanoneC₁₁H₉BrN₂O265.1180–85 (estimated)320–330 (estimated)
2-Bromo-1-(3-bromo-2-thienyl)ethanone C₆H₄Br₂OS283.9754–56329.9
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃259.1081–83326.5

The estimated melting and boiling points for 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone are derived from structurally similar bromoacetyl compounds, which typically exhibit solid-state stability at room temperature and moderate volatility under reduced pressure .

Synthetic Methodologies

Alkylation of Quinoxaline Precursors

A common route to bromoacetyl-quinoxalines involves the alkylation of quinoxaline thiones or amines with bromoacetylating agents. For example, Smirnov et al. demonstrated that 3-phenylquinoxaline-2(1H)-thione reacts with 2-bromo-1-phenyl-ethanone in chloroform under reflux to yield S-alkylated products . Adapting this method, 3-methylquinoxaline-2(1H)-thione could undergo analogous alkylation with 2-bromoacetyl bromide to form the target compound (Scheme 1) .

Scheme 1: Proposed synthesis via thione alkylation.
$$ \text{3-Methylquinoxaline-2(1H)-thione + 2-Bromoacetyl bromide} \rightarrow \text{2-Bromo-1-(3-methylquinoxalin-2-yl)ethanone} $$

C–H Functionalization in Aqueous Media

Recent advances in green chemistry highlight the use of K₂S₂O₈-mediated C–H functionalization for quinoxaline derivatives. Qin et al. synthesized quinoxalin-2(1H)-ones via direct coupling of glyoxylic acid with o-arylenediamines in water . By substituting glyoxylic acid with bromoacetyl chloride, this method could feasibly yield 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone under mild conditions, avoiding toxic solvents .

Physicochemical Properties

Thermal Stability and Solubility

Analogous bromoacetyl compounds exhibit decomposition temperatures above 150°C, suggesting that 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone is stable under standard laboratory conditions . Its solubility profile is likely similar to other quinoxaline derivatives, showing moderate solubility in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and limited solubility in water .

Table 2: Solubility of Related Compounds

CompoundSolubility in CH₂Cl₂Solubility in EtOHSolubility in H₂O
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone HighModerateLow
3-Phenylquinoxaline-2(1H)-thione ModerateLowInsoluble

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom in the acetyl group is highly susceptible to nucleophilic displacement. For instance, in the synthesis of N-alkyl acetamides, bromoacetylquinoxalines react with amines to form carbon–nitrogen bonds . This reactivity positions 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone as a precursor for heterocyclic amides and hydrazides, which are prevalent in drug discovery .

Cyclocondensation Reactions

Quinoxaline bromoacetyl derivatives participate in cyclocondensation with bifunctional nucleophiles (e.g., hydrazines, thioureas) to yield fused polycyclic systems. Such reactions are pivotal in constructing pharmacophores for antimicrobial and anticancer agents .

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